3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17725692
InChI: InChI=1S/C9H10N2O2.2ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;;/h1-5H,10-11H2,(H,12,13);2*1H/b4-2+;;
SMILES:
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol

3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride

CAS No.:

Cat. No.: VC17725692

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride -

Specification

Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11 g/mol
IUPAC Name (E)-3-(3,4-diaminophenyl)prop-2-enoic acid;dihydrochloride
Standard InChI InChI=1S/C9H10N2O2.2ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;;/h1-5H,10-11H2,(H,12,13);2*1H/b4-2+;;
Standard InChI Key MPXHTSFCLJDKHY-IKXJGISXSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)O)N)N.Cl.Cl
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)O)N)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (E)-3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride, reflects its trans-configuration (EE-isomer) and the dihydrochloride salt form. The aromatic ring features amino groups at the 3- and 4-positions, which enhance its polarity and capacity for hydrogen bonding. The propenoic acid moiety introduces a conjugated double bond, contributing to its UV absorption characteristics and reactivity in Michael addition or polymerization reactions .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC9H12Cl2N2O2\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight251.11 g/mol
IUPAC Name(E)-3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride
InChI KeyMPXHTSFCLJDKHY-IKXJGISXSA-N
SolubilityHighly soluble in water, moderate in polar organic solvents

The dihydrochloride salt form improves aqueous solubility, making it suitable for biological assays. Spectroscopic data, such as NMR and IR, would typically reveal peaks corresponding to the amino groups (δ5.86.2\delta \approx 5.8–6.2 ppm for NH2\text{NH}_2) and the carboxylic acid (ν17001720cm1\nu \approx 1700–1720 \, \text{cm}^{-1} for C=O\text{C=O}) .

Synthesis and Production Pathways

Industrial synthesis of 3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride often begins with the nitration of cinnamic acid derivatives, followed by reduction of nitro groups to amines. A typical pathway involves:

  • Nitration: 3-(3,4-Dinitrophenyl)prop-2-enoic acid is synthesized via electrophilic aromatic substitution using nitric acid.

  • Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) converts nitro groups to amines, yielding 3-(3,4-diaminophenyl)prop-2-enoic acid.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.

Optimized conditions (e.g., 60°C, 24 hours) achieve yields exceeding 75%, with purity confirmed via HPLC (>98%). Automation and flow chemistry have been employed in industrial settings to enhance reproducibility .

Research Findings and Biological Activity

While direct studies on this compound are sparse, structurally related molecules, such as (E)-3-(4-aminophenyl)prop-2-enoic acid, demonstrate notable bioactivity:

  • Antimicrobial Effects: Analogous compounds inhibit bacterial growth by disrupting cell wall synthesis, with MIC values of 12.5 µg/mL against Staphylococcus aureus .

  • Enzyme Inhibition: The amino groups facilitate interactions with enzyme active sites. For example, similar derivatives inhibit tyrosine kinase activity (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}).

  • Drug Delivery: Functionalization with polyethylene glycol (PEG) enhances bioavailability, enabling targeted delivery of anticancer agents .

These findings suggest that 3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride could serve as a scaffold for developing kinase inhibitors or antimicrobial agents.

Industrial and Research Applications

Pharmaceutical Development

The compound’s amino groups enable conjugation with bioactive molecules, forming prodrugs or antibody-drug conjugates (ADCs). For instance, coupling with doxorubicin via amide bonds enhances tumor-specific cytotoxicity.

Materials Science

In polymer chemistry, the diamine structure facilitates cross-linking in epoxy resins, improving thermal stability (Tg>150CT_g > 150^\circ\text{C}) . Additionally, its UV absorbance makes it a candidate for organic photovoltaics.

Analytical Chemistry

As a chiral building block, it resolves enantiomers in HPLC columns, achieving a separation factor (α\alpha) of 1.8 for racemic mixtures .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Storage requires a dry, cool environment (<25°C) to prevent decomposition.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundKey DifferencesApplications
3-(4-Aminophenyl)prop-2-enoic acidSingle amino groupFluorescent probes
3-(3,4-Dihydroxyphenyl)prop-2-enoic acidHydroxyl instead of amino groupsAntioxidant formulations

The diaminophenyl derivative’s dual amino groups enhance its binding affinity to biological targets compared to mono-aminated analogs .

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